molecular formula C17H22N4O B5785659 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

Cat. No.: B5785659
M. Wt: 298.4 g/mol
InChI Key: AGKLCIFDRMMGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a dimethylpyrimidine moiety. It is known for its potential therapeutic applications, particularly in the modulation of alpha1-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the reaction of 2-methoxyphenylpiperazine with 4,6-dimethylpyrimidine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.

    Medicine: It has potential therapeutic applications in the treatment of neurological and cardiovascular disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a role in the contraction of smooth muscles in blood vessels and other tissues. By modulating these receptors, the compound can influence various physiological processes, including blood pressure regulation and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is unique due to its specific structural features and its high affinity for alpha1-adrenergic receptors. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)15-6-4-5-7-16(15)22-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKLCIFDRMMGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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